Chromate

Übersicht

Beschreibung

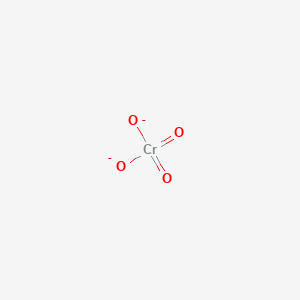

Chromate is an inorganic compound containing the this compound anion with the chemical formula CrO₄²⁻. It is typically found in the form of salts, such as sodium this compound and potassium this compound. These compounds are known for their intense yellow color and strong oxidizing properties. This compound is derived from chromic acid and is commonly used in various industrial applications due to its chemical stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromate compounds are generally prepared through the oxidative roasting of chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The reaction is carried out at high temperatures, typically around 1000°C. The process involves the following reaction: [ 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ \rightarrow 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ ]

Industrial Production Methods: In industrial settings, sodium this compound is produced by roasting chromite ore with sodium carbonate and calcium oxide (CaO) in the presence of air. The mixture is heated in a rotary kiln at temperatures between 1100°C and 1200°C. The resulting product is leached with water to extract sodium this compound, which is then purified and crystallized .

Types of Reactions:

-

Oxidation: this compound ions act as strong oxidizing agents, especially in acidic solutions. For example, this compound can oxidize hydrogen peroxide (H₂O₂) to form chromium(III) hydroxide and oxygen gas. [ 2CrO₄²⁻ + 3H₂O₂ + 8H⁺ \rightarrow 2Cr³⁺ + 3O₂ + 5H₂O ]

-

Reduction: In alkaline solutions, this compound ions can be reduced to chromium(III) hydroxide. [ CrO₄²⁻ + 4H₂O + 3e⁻ \rightarrow Cr(OH)₃ + 5OH⁻ ]

-

Substitution: this compound ions can react with barium nitrate to form barium this compound and potassium nitrate. [ K₂CrO₄ + Ba(NO₃)₂ \rightarrow BaCrO₄ + 2KNO₃ ]

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sulfur dioxide, iron(II) sulfate.

Acidic and Alkaline Conditions: this compound ions exhibit different reactivity in acidic and alkaline environments.

Major Products:

Oxidation Products: Chromium(III) hydroxide, oxygen gas.

Reduction Products: Chromium(III) hydroxide.

Substitution Products: Barium this compound, potassium nitrate

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Adsorption Technologies

Chromate ions, particularly Cr(VI), are highly toxic and pose significant environmental challenges. Recent studies have explored innovative methods for their removal from contaminated water sources.

- Bio-Graphene Foams (bGFs) : A study demonstrated that bGFs synthesized from renewable sources can effectively adsorb this compound ions from water. The adsorption capacity was found to be 245 mg of Cr(VI) per gram of bGF at a neutral pH, significantly reducing Cr(VI) levels below the WHO permissible limit of 0.050 mg/dm³ for drinking water .

| Material | Adsorption Capacity (mg/g) | pH | Separation Efficiency |

|---|---|---|---|

| Bio-Graphene Foams | 245 | ~7 | 99.1% (toluene) |

| Linde Type A Na-Zeolite | 100% at pH = 3 | 3 | - |

- Metal-Organic Frameworks : Research has shown that Metal-Organic Framework/Alginate Composite Beads can achieve over 80% desorption efficiency for this compound ions, allowing for the recovery and reuse of the adsorbent material .

Industrial Applications

Pigments and Paints

Chromates have historically been used as pigments due to their vibrant colors and stability. Lead this compound, for example, has been widely utilized in paints and coatings.

- Lead this compound Pigments : Lead this compound is known for its bright yellow color and is used in various applications, including automotive paints. However, due to its carcinogenic properties, its use is increasingly regulated .

| Pigment Type | Chemical Formula | Applications | Health Concerns |

|---|---|---|---|

| Lead this compound | PbCrO₄ | Paints, plastics | Carcinogenic potential |

| Strontium this compound | SrCrO₄ | Corrosion inhibitors | Less toxic than lead this compound |

Corrosion Resistance

Chromates are effective corrosion inhibitors in various metal applications. They are commonly used in conversion coatings to enhance the durability of metal surfaces.

- This compound Conversion Coatings : These coatings provide a protective layer on metals that enhances corrosion resistance. The hexavalent chromium present in these coatings can undergo reduction to trivalent chromium during corrosion processes, offering a "self-healing" effect .

Medical Applications

Chromates have also found applications in medical research, particularly concerning their effects on human health.

- Carcinogenic Studies : Research indicates that particulate forms of Cr(VI) can induce DNA damage and are linked to various cancers. Studies have shown that lead this compound induces DNA double-strand breaks in cellular models .

| Exposure Type | Effect Observed |

|---|---|

| Occupational Exposure | Increased cancer risk |

| In vitro Studies | DNA double-strand breaks |

Case Studies

Several studies highlight the effectiveness of chromates in various applications:

- A study involving workers in industries such as welding and chrome plating revealed distinct metabolic changes associated with Cr(VI) exposure, underscoring the need for regulatory assessments to mitigate health risks .

- Another investigation into treatment technologies demonstrated high recovery rates of hexavalent chromium using modified zeolites, showcasing the potential for recycling these materials while addressing environmental concerns .

Wirkmechanismus

Chromate exerts its effects primarily through its strong oxidizing properties. In biological systems, this compound ions can penetrate cell membranes and undergo reduction to form reactive intermediates, such as chromium(III) species. These intermediates can interact with cellular components, leading to oxidative stress and damage to DNA, proteins, and lipids. The molecular targets of this compound include enzymes involved in cellular respiration and DNA repair pathways .

Vergleich Mit ähnlichen Verbindungen

Dichromate (Cr₂O₇²⁻): Similar to this compound but contains two chromium atoms. It is also a strong oxidizing agent and is used in similar applications.

Chromium(III) Oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.

Chromium(III) Sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.

Uniqueness of this compound: this compound is unique due to its intense yellow color and its ability to act as a strong oxidizing agent in both acidic and alkaline conditions. Its versatility in various chemical reactions and industrial applications sets it apart from other chromium compounds .

Biologische Aktivität

Chromate, particularly hexavalent chromium (Cr(VI)), is a significant environmental pollutant and a known carcinogen. Its biological activity primarily revolves around its reduction to trivalent chromium (Cr(III)), which is less toxic and more stable. This article explores the mechanisms, case studies, and research findings related to the biological activity of this compound, focusing on its reduction processes by various biological agents.

Mechanisms of this compound Reduction

The reduction of Cr(VI) to Cr(III) is critical for detoxifying chromium in contaminated environments. This process can occur through various biological mechanisms, primarily involving microbial activities. Key enzymes involved in this compound reduction include:

- This compound Reductases : These enzymes catalyze the reduction of Cr(VI) using electron donors such as NADH or NADPH. They are found in various microorganisms, including bacteria and fungi.

- Flavin-Dependent Enzymes : Recent studies suggest that many identified this compound reductases utilize flavin as a cofactor. For instance, the enzyme NfoR has been shown to act as an FMN reductase rather than a traditional this compound reductase, indicating a more complex interaction between flavin compounds and this compound detoxification processes .

1. Fungal Reduction of this compound

A study on Penicillium sp. demonstrated effective in vitro reduction of Cr(VI) using cell-free extracts. The optimal conditions for this process were identified as 37°C and pH 7.0. The addition of NADH significantly enhanced the reduction activity, while heavy metals like Hg²⁺ inhibited it .

2. Bacterial Reduction Mechanisms

Research involving Streptomyces griseus highlighted that this compound reduction could occur without added NADH, although its presence increased activity by 2-3 times. This indicates that some microorganisms can reduce Cr(VI) through intrinsic metabolic pathways .

3. Environmental Microbiology

A comprehensive review indicated that microbial communities in chromium-contaminated sites often exhibit increased expression of this compound reductase genes in response to Cr(VI) exposure. This adaptive mechanism helps in bioremediation efforts .

Data Table: Summary of this compound Reduction Studies

| Microorganism | Reduction Rate (Cr(VI) to Cr(III)) | Optimal Conditions | Inhibitors |

|---|---|---|---|

| Penicillium sp. | High | 37°C, pH 7.0 | Hg²⁺, Ca²⁺, Mg²⁺ |

| Streptomyces griseus | Moderate | Varies | None reported |

| Enterobacter cloacae | High | Anaerobic conditions | Not specified |

Implications for Bioremediation

The ability of certain microorganisms to reduce Cr(VI) to Cr(III) has significant implications for bioremediation strategies aimed at cleaning up chromium-contaminated sites. Understanding the specific conditions and mechanisms that enhance this biological activity can lead to more effective remediation technologies.

Eigenschaften

IUPAC Name |

dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O/q;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065675 | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-45-4, 11104-59-9 | |

| Record name | Chromate (CrO42-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate (CrO42-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.